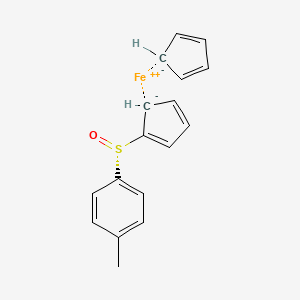

(S)-Ferrocenyl p-Tolyl Sulfoxide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H16FeOS |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

InChI |

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |

InChI Key |

QAAXXGKGRWQHLR-FMOMHUKBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for S Ferrocenyl P Tolyl Sulfoxide and Its Derivatives

Classic Approaches to Chiral Sulfoxides

The foundational methods for preparing chiral sulfoxides have been adapted and refined for the synthesis of (S)-Ferrocenyl p-tolyl sulfoxide (B87167). These classic strategies remain cornerstones in the field of asymmetric sulfur chemistry.

Andersen Method and its Optimization for (S)-Ferrocenyl p-Tolyl Sulfoxide

The Andersen method is a well-established and reliable technique for the synthesis of enantiopure sulfoxides. rsc.org This method involves the reaction of an organometallic reagent, in this case, ferrocenyllithium, with a diastereomerically pure sulfinate ester. The most commonly used sulfinate is (-)-menthyl (S)-p-toluenesulfinate.

The synthesis commences with the deprotonation of ferrocene (B1249389) using a strong base, such as tert-butyllithium (B1211817), to generate ferrocenyllithium. This intermediate is then treated with (-)-menthyl (S)-p-toluenesulfinate. The nucleophilic attack of the ferrocenyl anion on the sulfur atom of the sulfinate, with the displacement of the menthoxy group, proceeds with inversion of configuration at the sulfur center, yielding the desired this compound. rsc.orgdoi.org

The general reaction is as follows:

Step 1: Lithiation of Ferrocene Ferrocene + n-BuLi → Ferrocenyllithium + Butane

Step 2: Reaction with Menthyl p-Toluenesulfinate Ferrocenyllithium + (-)-Menthyl (S)-p-toluenesulfinate → this compound + Lithium mentholate

This method has been successfully employed for the preparation of this compound and is known for providing high enantiomeric purity. rsc.orgdoi.org

Asymmetric Oxidation of Ferrocenyl Sulfides

An alternative and widely used approach to chiral sulfoxides is the asymmetric oxidation of prochiral sulfides. This method involves the direct oxidation of the corresponding ferrocenyl sulfide (B99878), ferrocenyl p-tolyl sulfide, using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst.

A prominent system for this transformation is the Kagan-Modena oxidation, which utilizes a modified Sharpless reagent. researchgate.net This typically involves a titanium isopropoxide complex, a chiral tartrate ester like diethyl tartrate (DET), and a hydroperoxide, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide, as the terminal oxidant. researchgate.net

The key to the enantioselectivity of this reaction lies in the formation of a chiral titanium-peroxo complex, which directs the oxygen transfer to one of the lone pairs of the sulfur atom in the sulfide preferentially. The reaction conditions, including the ratio of the titanium complex components, temperature, and the specific hydroperoxide used, are crucial for achieving high enantiomeric excess (ee). researchgate.net For the synthesis of this compound, the oxidation of ferrocenyl p-tolyl sulfide under these asymmetric conditions can yield the target sulfoxide with high enantiopurity. researchgate.net

Stereoselective Nucleophilic Substitution Reactions

Stereoselective nucleophilic substitution at a sulfur center provides another route to chiral sulfoxides. This approach can be conceptualized as a variation of the Andersen synthesis, where a different nucleophile and leaving group are employed. While the Andersen method is the most prominent example in the context of ferrocenyl p-tolyl sulfoxide, the principle can be extended.

For instance, a pre-formed ferrocenyl nucleophile can react with a chiral electrophilic sulfur species. The stereochemical outcome is dependent on the mechanism of the substitution, which is typically an SN2-type reaction at the sulfur atom, leading to inversion of configuration. The availability of suitable enantiopure electrophilic sulfur reagents is a key consideration for the broad applicability of this method. mdpi.comresearchgate.net

Diastereoselective Synthesis Strategies

The inherent planar chirality of the ferrocene scaffold, when combined with the central chirality of the sulfoxide group, allows for powerful diastereoselective synthetic strategies. These methods often utilize the sulfoxide group as a chiral directing group to control the introduction of new substituents onto the ferrocene core.

Directed ortho-Metalation (DoM) using Chiral Auxiliaries

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and organometallic compounds. acs.orgdntb.gov.ua In the context of ferrocene chemistry, a directing group on one of the cyclopentadienyl (B1206354) rings can direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. acs.org The sulfoxide group is an effective directing group for this purpose. doi.org

When an enantiopure sulfoxide, such as this compound, is used, the ortho-metalation becomes a diastereoselective process. The stereochemistry at the sulfur atom influences the direction of the metalation, leading to the preferential formation of one of the possible planar chiral diastereomers. doi.orgcore.ac.uk

The choice of the lithium base is critical in the DoM of ferrocenyl sulfoxides. While strong alkyllithium bases like n-butyllithium or tert-butyllithium can be used for the initial synthesis of the parent sulfoxide, they are often unsuitable for the subsequent DoM reaction. This is because alkyllithiums can engage in a competitive sulfoxide/lithium exchange reaction. mdpi.com

To circumvent this issue, non-nucleophilic lithium amides are the bases of choice. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly employed. rsc.orgmdpi.com These hindered bases are less prone to nucleophilic attack at the sulfur atom and preferentially act as deprotonating agents. nih.gov

The diastereoselective lithiation of this compound with LDA or LiTMP, followed by quenching with an electrophile (E+), leads to the formation of 1,2-disubstituted ferrocene derivatives with high diastereoselectivity. rsc.orgcore.ac.uk LiTMP, being a stronger and more sterically hindered base than LDA, has been shown to be particularly effective, sometimes providing superior results. rsc.orgmdpi.comnih.gov

The general scheme for this process is:

This compound + Lithium Amide (LDA or LiTMP) → Lithiated intermediate Lithiated intermediate + E⁺ → 1,2-disubstituted ferrocenyl sulfoxide

This diastereoselective functionalization opens up access to a wide array of planar chiral ferrocene derivatives, which are valuable building blocks in asymmetric catalysis and materials science. acs.org

Table 1: Key Reagents in the Synthesis of this compound and its Derivatives

| Reagent Name | Chemical Formula | Role in Synthesis |

| Ferrocene | C₁₀H₁₀Fe | Starting material for ferrocenyl moiety |

| tert-Butyllithium | (CH₃)₃CLi | Strong base for lithiation of ferrocene |

| (-)-Menthyl (S)-p-toluenesulfinate | C₁₇H₂₆O₂S | Chiral sulfinate ester in Andersen synthesis |

| Ferrocenyl p-tolyl sulfide | C₁₇H₁₆SFe | Prochiral sulfide for asymmetric oxidation |

| Diethyl Tartrate (DET) | C₈H₁₄O₆ | Chiral ligand in Kagan-Modena oxidation |

| Titanium Isopropoxide | C₁₂H₂₈O₄Ti | Metal catalyst in Kagan-Modena oxidation |

| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Non-nucleophilic base for DoM |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | C₉H₁₈NLi | Strong, hindered, non-nucleophilic base for DoM |

Table 2: Comparison of Synthetic Methods

| Method | Key Features | Advantages | Disadvantages |

| Andersen Method | Reaction of ferrocenyllithium with a chiral sulfinate ester. | High enantiomeric purity, well-established. | Requires stoichiometric chiral auxiliary. |

| Asymmetric Oxidation | Oxidation of a prochiral sulfide with a chiral oxidant/catalyst. | Potentially catalytic, atom-economical. | Optimization of reaction conditions can be challenging. |

| Directed ortho-Metalation | Diastereoselective functionalization using the sulfoxide as a chiral directing group. | Access to a wide range of planar chiral derivatives. | Requires strong, non-nucleophilic bases; potential for side reactions. |

Electrophilic Trapping of Lithiated Intermediates

The generation of lithiated ferrocene species followed by quenching with a suitable electrophile is a cornerstone of ferrocene chemistry. In the context of this compound, this strategy allows for the introduction of a wide array of substituents onto the ferrocenyl core. The process typically involves the deprotonation of ferrocene with an organolithium reagent, such as tert-butyllithium (tBuLi), often in the presence of a directing group, to form a lithiated intermediate. This intermediate is then trapped with an electrophile to yield the desired substituted ferrocene.

For instance, the synthesis of (S)-S-(4-tolyl)ferrocenesulfoxide (S-FcSO-p-Tol) can be achieved by reacting ferrocenyllithium with an appropriate chiral sulfinate. mdpi.com The resulting lithiated intermediate from the deprotonation of (S)-FcSO-p-Tol can then be trapped with various electrophiles. For example, treatment with chlorotrimethylsilane (B32843) introduces a trimethylsilyl (B98337) group. mdpi.com It has been noted that for the deprotolithiation of S-(4-tolyl)ferrocenesulfoxides, a lithium amide like lithium diisopropylamide (LiDA) or the stronger lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often required to prevent sulfoxide/lithium exchange that can occur with alkyllithiums. mdpi.com

Chiral Sulfoxide as an ortho-Directing Group

The sulfoxide group in this compound is a powerful chiral directing group for ortho-lithiation. doi.orgnih.gov This directing effect allows for the regioselective functionalization of the cyclopentadienyl ring at the position adjacent to the sulfoxide. The diastereoselective ortho-metallation of ferrocenyl p-tolyl sulfoxide, a methodology pioneered by Kagan and co-workers, has become a widely used synthetic tool for creating planar chiral 1,2-disubstituted ferrocenes. doi.orgnih.gov

The deprotolithiation is typically carried out using a lithium amide base. mdpi.com The choice of base can be crucial; while lithium diisopropylamide (LiDA) is commonly used, the stronger base lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be equally or even more effective in some cases. mdpi.com The resulting ortho-lithiated species can then be trapped by a variety of electrophiles, leading to a range of 1,2-disubstituted ferrocene derivatives. This method provides a reliable route to enantiopure planar chiral ferrocenes. nih.gov

Sulfoxide/Lithium Exchange and Subsequent Functionalization

A significant reaction of aryl sulfoxides, including this compound, is the sulfoxide/lithium exchange. nih.govrsc.org This reaction, typically effected by treatment with an organolithium reagent like t-butyllithium, results in the replacement of the sulfoxide group with a lithium atom. nih.gov This process regenerates an ortho-lithiated ferrocene species, which is conformationally stable and can be trapped by electrophiles. nih.gov

Advanced Coupling Reactions in Functionalization

Modern cross-coupling reactions have significantly expanded the toolkit for modifying complex organometallic compounds like this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a versatile method for forming C-C bonds. wikipedia.orgorganic-chemistry.org In the context of ferrocene chemistry, a ferrocenylzinc intermediate, generated from the corresponding lithioferrocene via transmetallation, can be coupled with various aryl or vinyl halides. torontomu.ca

This methodology has been applied to the synthesis of functionalized ferrocenes. For example, a ferrocenylzinc species can be prepared and subsequently used in a Negishi coupling to introduce aryl or heteroaryl groups onto the ferrocene core. rsc.org The reaction generally proceeds with high yields and is tolerant of various functional groups, including the sulfoxide moiety under certain conditions. wikipedia.orgtorontomu.ca

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. rsc.orgnih.gov These reactions offer mild conditions and high functional group tolerance. rsc.org In the chemistry of this compound, palladium catalysis provides a powerful means to introduce a wide range of substituents.

For instance, direct mercuration of ferrocenyl p-tolyl sulfoxide yields 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene. doi.org This mercurated compound can then undergo palladium-catalyzed cross-coupling reactions with aryl iodides to produce 1,2-disubstituted ferrocene derivatives in moderate to good yields. doi.org Furthermore, palladium catalysts facilitate the coupling of ferrocene derivatives with various partners, enabling the synthesis of complex structures. The choice of ligands for the palladium catalyst is often crucial for the success of these transformations. upenn.edu

Synthesis of Polysubstituted Ferrocenesulfoxides

The development of synthetic methodologies to access polysubstituted ferrocenesulfoxides is an active area of research, driven by the potential applications of these compounds in catalysis and materials science. mdpi.comresearchgate.net The strategies often rely on the sequential functionalization of the ferrocene core, utilizing the directing effects of the sulfoxide group and other substituents.

Starting from an enantiopure 2-substituted S-tert-butylferrocenesulfoxide, a third substituent can be introduced at the 5-position through deprotometalation and electrophilic trapping. nih.gov Subsequent removal of the initial substituent can then provide access to 2-substituted ferrocenes that are otherwise difficult to obtain. nih.gov This iterative approach allows for the controlled introduction of multiple and diverse functional groups onto the ferrocene scaffold.

The synthesis of polysubstituted ferrocenes can also involve a "halogen dance" reaction, although this can lead to unexpected but rationalizable results. nih.gov Through a combination of directed deprotometalation, electrophilic trapping, and further functionalization reactions, a variety of enantiopure di-, tri-, and even tetrasubstituted ferrocenesulfoxides have been successfully prepared. nih.gov

Introduction of Multiple Substituents

The introduction of multiple substituents onto the ferrocenyl scaffold of this compound is a key strategy for tuning its electronic and steric properties. This is often achieved through sequential deprotonation and electrophilic quenching reactions. The sulfoxide group itself acts as a powerful directing group, facilitating the selective functionalization of the cyclopentadienyl (Cp) rings. mdpi.comdoi.org

One common approach involves the use of strong lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate the Cp ring at the position ortho to the sulfoxide group. mdpi.comrsc.org This is necessary because alkyllithium reagents can lead to sulfoxide/lithium exchange. nih.gov The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce the first substituent. For instance, reacting racemic Ferrocenyl p-Tolyl Sulfoxide with LiTMP followed by chlorotrimethylsilane introduces a trimethylsilyl group. mdpi.com

Further functionalization can be achieved by a second deprotonation event. The initial sulfoxide group can direct a subsequent deprotonation to another position on the same Cp ring or even on the p-tolyl group, depending on the reaction conditions and the electrophile used. mdpi.comnih.gov For example, using an excess of LiTMP can lead to disubstitution. bsu.by This sequential approach allows for the synthesis of di-, tri-, and even tetrasubstituted ferrocenesulfoxides. mdpi.com

A notable example is the synthesis of 1,2-disubstituted ferrocenes. A methodology has been developed involving the direct mercuration of Ferrocenyl p-Tolyl Sulfoxide to form 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene. This air- and moisture-stable intermediate can then undergo palladium-catalyzed cross-coupling reactions with aryl halides to yield 1-aryl-2-(p-tolylsulfinyl)ferrocenes. doi.org

Table 1: Examples of Electrophiles Used in the Synthesis of Substituted Ferrocenyl p-Tolyl Sulfoxide Derivatives

| Electrophile | Introduced Substituent | Reference |

|---|---|---|

| Chlorotrimethylsilane | -SiMe₃ | mdpi.com |

| Iodine | -I | mdpi.comnih.gov |

| Deuterium Chloride (DCl) | -D | mdpi.com |

Sequential Functionalization Strategies

Sequential functionalization provides a powerful toolbox for the controlled synthesis of complex, polysubstituted ferrocenyl systems. These strategies often rely on the interplay between different directing groups and the careful choice of reagents and reaction conditions.

A key strategy involves using the sulfoxide group to direct an initial functionalization, followed by a subsequent transformation that either modifies the first substituent or introduces a second one at a specific position. For instance, a trimethylsilyl group, introduced as described previously, can act as a removable protecting group. mdpi.com This allows for the introduction of a second substituent at a different position, followed by the cleavage of the silyl (B83357) group to yield a product that might be otherwise difficult to access.

The "halogen dance" reaction, a process involving base-induced halogen migration, has also been explored in the ferrocenesulfoxide series, although it can lead to unexpected but rationalizable outcomes. mdpi.com Another advanced strategy involves the conversion of the sulfoxide group itself. It has been shown that an S-phenylsulfinyl group can direct a first deprotonation-trapping sequence and then be converted into an R-phenylsulfinyl group, which can direct a second functionalization. rsc.org This allows for the functionalization of both positions adjacent to the original sulfoxide.

Furthermore, multi-ferrocene systems can be constructed using sequential functionalization. For example, transition metals like copper have been used to mediate Ullmann-type coupling reactions of iodoferrocene derivatives, leading to the formation of biferrocenes. nih.gov These strategies highlight the versatility of the ferrocene scaffold and the sulfoxide directing group in building complex molecular architectures.

Stereochemical Considerations in Synthesis

The synthesis of this compound and its derivatives is intrinsically linked to stereochemistry. The molecule possesses both central chirality at the sulfur atom and planar chirality in the ferrocene unit when substituted. Controlling both enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount for its applications, particularly in asymmetric catalysis.

Control of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The chirality of the sulfoxide group is a key feature, as the sulfur atom is a stereogenic center when the two organic residues attached to it are different. illinois.eduwikipedia.org The energy barrier for the inversion of this stereocenter is high, making sulfoxides optically stable at room temperature. wikipedia.org

The synthesis of enantiomerically pure this compound often starts from a chiral precursor. A widely used method, pioneered by Kagan and coworkers, involves the reaction of a ferrocenyl organometallic reagent with an enantiopure sulfinate ester, such as (-)-menthyl p-toluenesulfinate. doi.orgillinois.edu The condensation of p-toluenesulfinyl chloride with optically pure (-)-menthol produces a mixture of diastereomers that can be separated by recrystallization. Subsequent nucleophilic attack by a ferrocenyl Grignard or lithium reagent proceeds with clean inversion at the sulfur center, displacing the mentholate and affording the desired enantiopure sulfoxide. illinois.edu

Once the enantiopure sulfoxide is obtained, the diastereoselective functionalization of the ferrocene nucleus is the next critical step. The chiral sulfoxide group acts as an excellent internal directing group, controlling the stereochemical outcome of reactions on the Cp ring. For example, the ortho-lithiation of enantiopure ferrocenyl p-tolyl sulfoxide with LDA, followed by quenching with an electrophile, leads to the formation of 1,2-disubstituted ferrocenes with high diastereoselectivity (dr). core.ac.uk The bulky p-tolyl group of the sulfoxide typically orients itself away from the ferrocene moiety in the transition state, directing the incoming electrophile to a specific face of the Cp ring and thus establishing planar chirality with high control. core.ac.uk The diastereoselectivity of these reactions can be influenced by factors such as the reaction temperature. core.ac.uk

Table 2: Diastereoselective Lithiation of Ferrocenyl Sulfoxides

| Ferrocenyl Sulfoxide | Base | Electrophile | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (S)-Ferrocenyl t-butyl sulfoxide | n-BuLi | MeI | (S,Sp)-1-t-butylsulfinyl-2-methylferrocene | 96:4 | core.ac.uk |

Inversion of Sulfoxide Configuration

While sulfoxides are generally configurationally stable, their inversion can be achieved under specific chemical conditions. This process can be a powerful tool in synthetic strategies, allowing for the creation of different stereoisomers from a single precursor. Nucleophilic displacement on the sulfur atom is a known method for achieving inversion of the sulfoxide configuration. acs.org

In the context of sequential functionalization, the ability to invert the sulfoxide configuration opens up possibilities for introducing substituents at positions that are not favored by the initial stereochemistry of the directing group. As mentioned earlier, it has been demonstrated that an S-phenylsulfinyl group can be converted to an R-phenylsulfinyl group, enabling a second functionalization at the other adjacent position on the Cp ring. rsc.org This highlights the synthetic utility of controlling and even inverting the sulfoxide's stereochemistry to access a wider range of polysubstituted, stereochemically defined ferrocene derivatives.

Stereochemical Control and Chiral Recognition Mechanisms

Role of Ferrocene (B1249389) Planar Chirality

Ferrocene, a metallocene with a sandwich structure, possesses a unique form of stereoisomerism known as planar chirality when dissimilarly substituted on one of its cyclopentadienyl (B1206354) (Cp) rings. In the case of (S)-ferrocenyl p-tolyl sulfoxide (B87167), the sulfinyl group and a substituent on the Cp ring create a chiral plane. This planar chirality is fundamental to the molecule's application in asymmetric catalysis. The introduction of a second substituent onto the same Cp ring, directed by the sulfoxide group, results in the formation of a planar chiral 1,2-disubstituted ferrocene. doi.orgnih.gov The absolute configuration of the resulting planar chiral product is directly dictated by the established chirality of the starting sulfoxide. This controlled generation of planar chirality is a key feature, making these compounds valuable as ligands in enantioselective catalysis. researcher.life The stability and predictable stereochemistry of the ferrocene backbone provide a rigid scaffold for creating well-defined chiral environments.

Influence of the Sulfoxide Stereocenter

The sulfur atom in (S)-ferrocenyl p-tolyl sulfoxide is a stereocenter, and its (S)-configuration is crucial for directing the stereochemical outcome of subsequent reactions. The absolute configuration at the sulfur has been unequivocally determined through single-crystal X-ray diffraction. researcher.life This chiral sulfoxide group acts as a powerful chiral auxiliary. During reactions such as ortho-lithiation, the bulky p-tolyl group orients itself away from the ferrocene moiety to minimize steric hindrance. core.ac.uk This preferred orientation dictates the face of the cyclopentadienyl ring on which the electrophile will add, thereby transferring the point chirality of the sulfur to the planar chirality of the ferrocene ring with high fidelity. core.ac.uk The sulfoxide group is not merely a directing group; its inherent chirality is the primary source of the stereochemical information impressed upon the final product.

Diastereoselective Induction by the Sulfoxide Group

The sulfoxide group in this compound is an excellent ortho-directing group, facilitating highly diastereoselective functionalization of the ferrocene core. doi.org The deprotonation of the ferrocenyl ring, typically with a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), occurs selectively at the position adjacent to the sulfoxide. core.ac.ukmdpi.comrsc.org The subsequent trapping of the resulting lithiated intermediate with an electrophile yields a 1,2-disubstituted ferrocene. core.ac.ukmdpi.com

The diastereoselectivity of this process is remarkably high, often exceeding 95:5 diastereomeric ratios. core.ac.uk For instance, the lithiation of this compound with LDA followed by quenching with chlorotrimethylsilane (B32843) (TMSCl) affords the (R,Rp)-1-(p-tolylsulfinyl)-2-(trimethylsilyl)ferrocene with a diastereomeric ratio of 98:2. core.ac.uk This high degree of stereocontrol is attributed to the chiral environment created by the sulfoxide, which effectively blocks one of the ortho positions, leading to a highly selective reaction at the other. doi.orgmdpi.com

Table 1: Diastereoselective Ortho-Functionalization of this compound

| Base | Electrophile (E) | Product | Diastereomeric Ratio (dr) | Reference |

| LDA | TMSCl | (R,Rp)-1-(p-tolylsulfinyl)-2-(trimethylsilyl)ferrocene | 98:2 | core.ac.uk |

| LiTMP | DCl | (S)-1-(p-tolylsulfinyl)-2-deuterioferrocene | High | mdpi.com |

| LiTMP | I₂ | (S)-1-(p-tolylsulfinyl)-2-iodoferrocene | High | mdpi.com |

Transition State Analysis in Stereoselective Processes

The high diastereoselectivity observed in the functionalization of this compound can be rationalized by analyzing the transition state of the key lithiation step. It is proposed that the reaction proceeds through a transition state where the lithium base coordinates to the sulfoxide's oxygen atom. To minimize steric repulsion, the bulky p-tolyl group on the sulfur atom orients itself anti to the ferrocene ring. core.ac.uk This arrangement exposes one of the ortho protons on the cyclopentadienyl ring to the base while sterically shielding the other.

This model explains the observed high diastereomeric excess in the products. The rigidity of the ferrocene scaffold and the well-defined orientation of the chiral sulfoxide group create a highly organized transition state. This pre-organization is key to the efficient transfer of chirality from the sulfoxide stereocenter to the ferrocene plane. The choice of base can also influence the outcome, with stronger, bulkier bases like LiTMP showing high efficiency. mdpi.comrsc.org

Chiral Recognition in Ligand-Metal Interactions

Once the planar chiral 1,2-disubstituted ferrocenes are synthesized from this compound, they can be employed as chiral ligands in metal-catalyzed asymmetric reactions. The sulfoxide moiety itself, or a group derived from it (like a thioether), can act as a heteroatom donor, coordinating to a metal center. nih.gov For example, the derivative 1-(S)-(p-tolylsulfinyl)-2-(2-pyridyl)-ferrocene can act as an N,S-bidentate ligand, chelating to metals like platinum. nih.gov

In such metal complexes, the planar chirality of the ferrocene backbone and the central chirality of any substituents work in concert to create a specific chiral pocket around the metal's active site. This well-defined three-dimensional structure is crucial for chiral recognition, enabling the ligand-metal complex to differentiate between enantiotopic faces or groups of a prochiral substrate. This differentiation is the basis for enantioselective catalysis, where one enantiomer of a product is formed preferentially. nih.govnih.gov The predictable stereochemistry and modular nature of these ferrocenyl ligands allow for the fine-tuning of their steric and electronic properties to optimize catalytic performance.

Applications in Asymmetric Catalysis and Ligand Design

Development of Chiral Ligands for Transition Metal Catalysis

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis, with the goal of creating catalysts that can achieve high enantioselectivity and efficiency. youtube.com Ferrocene-based compounds are particularly valued for their modular structure, air stability, and unique steric and electronic properties. nih.gov (S)-Ferrocenyl p-Tolyl Sulfoxide (B87167) is a key starting material in this endeavor, primarily due to the sulfoxide group's ability to direct ortho-lithiation in a highly diastereoselective manner. This allows for the precise introduction of various donor atoms, leading to a diverse family of chiral ligands.

Phosphine (B1218219) ligands are among the most successful and widely used ligands in homogeneous catalysis. researchgate.net The incorporation of a ferrocene (B1249389) backbone, particularly one with planar chirality derived from (S)-Ferrocenyl p-Tolyl Sulfoxide, has led to the development of highly effective P-donor ligands. The sulfoxide-directed ortho-lithiation is a key step in introducing phosphine groups to create bidentate ligands such as P,S, P,N, and P,O types. nih.govnih.govresearchgate.net

These hetero-bidentate ligands combine the properties of a soft phosphorus donor with another, often harder, donor atom like sulfur, nitrogen, or oxygen, creating a unique electronic environment at the metal center that can enhance stereoinduction. researchgate.net For instance, P,S ligands like Fesulphos and ThioClickFerrophos have shown notable success. researchgate.net The synthesis of di- and monophosphines from ferrocene disulfoxide precursors, which can be derived from the monosulfoxide, has also been reported. capes.gov.br

The general strategy involves the diastereoselective deprotolithiation of the ferrocene ring adjacent to the sulfoxide group, followed by quenching with a suitable phosphorus electrophile (e.g., PhPCl₂, Ph₂PCl). This methodology allows for the synthesis of ligands with both planar chirality, induced by the 1,2-disubstitution pattern, and central chirality at the sulfur atom. These phosphine ligands have been successfully applied in various palladium-catalyzed asymmetric reactions. researchgate.netcapes.gov.br Furthermore, ferrocene-based secondary phosphine oxide (Fc-SPO) ligands have been developed and applied in cobalt-catalyzed asymmetric hydrogenations. acs.org

Nitrogen-containing ligands are another crucial class of ligands in asymmetric catalysis. The sulfoxide group of this compound can direct the introduction of nitrogen-based functionalities onto the ferrocene scaffold. This has led to the synthesis of effective N,S and P,N ligands. nih.govnih.gov

The synthesis often follows a similar path to that of phosphine ligands, where the sulfoxide-directed metallation is followed by reaction with a nitrogen electrophile or a precursor containing a nitrogen donor group. For example, chiral ferrocenyl ligands containing oxazoline (B21484) or pyridine (B92270) moieties have been developed. nih.gov These ligands combine the planar chirality of the ferrocene backbone with the central chirality of the substituent, proving effective in reactions like palladium-catalyzed allylic alkylation and Heck reactions. nih.gov

Moreover, tridentate P,N,N-ligands derived from chiral ferrocene precursors have been successfully employed in manganese-catalyzed asymmetric hydrogenation of N-sulfonyl imines, demonstrating the versatility of the ferrocenyl scaffold in accommodating multidentate ligand designs.

N-Heterocyclic Carbenes (NHCs) have become essential ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form robust metal complexes. researchgate.net The development of chiral NHCs is crucial for their application in asymmetric synthesis. youtube.com Planar chiral ferrocenes serve as an excellent scaffold for the design of such ligands. capes.gov.br

While direct synthesis from this compound is not extensively documented in isolation, the principles of its chemistry are applicable. The sulfoxide-directed lithiation can be used to introduce the necessary functionalities to build the imidazolium (B1220033) salt precursor of the NHC. This approach would install planar chirality in the resulting ligand. Ferrocene-based NHC ligands have been synthesized and used in various catalytic applications, including rhodium and palladium catalysis. The combination of the ferrocene unit with the NHC moiety creates a unique ligand with potential applications in redox-switchable catalysis. researchgate.net

Asymmetric Reactions Catalyzed by this compound Derivatives

Derivatives of this compound are not just synthetic curiosities; they are functional components of catalytic systems that drive important asymmetric transformations. The ligands synthesized from this chiral precursor have been shown to induce high levels of enantioselectivity in a range of reactions, most notably in asymmetric hydrogenations and carbon-carbon bond-forming reactions.

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral molecules. acs.org Chiral phosphine ligands derived from ferrocene are among the most privileged for this transformation. acs.org

Ligands developed from this compound precursors have demonstrated high efficiency and enantioselectivity. For example, novel ferrocene-based tridentate PNP ligands have been used in the manganese-catalyzed asymmetric hydrogenation of ketones, achieving excellent enantioselectivities (92–99% ee) and high turnover numbers. acs.org Similarly, chiral ferrocenyl P,N,N-ligands have been used for the enantioselective hydrogenation of N-sulfonyl imines with a manganese catalyst. Rhodium complexes bearing chiral ferrocenyl diphosphine ligands have also shown high enantioselectivity and reactivity in the hydrogenation of dehydroamino acid and itaconic acid derivatives.

Table 1: Performance of a Manganese Catalyst with a Chiral Ferrocenyl P,N,N-Ligand in the Asymmetric Hydrogenation of N-Sulfonyl Imines

| Substrate (Imine) | Product (Amine) | Conv. (%) | ee (%) |

| N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenylethyl)-4-methylbenzenesulfonamide | >99 | 95 |

| N-(1-(4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide | N-(1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide | >99 | 95 |

| N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonamide | N-(1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide | >99 | 94 |

| N-(1-(naphthalen-2-yl)ethylidene)-4-methylbenzenesulfonamide | N-(1-(naphthalen-2-yl)ethyl)-4-methylbenzenesulfonamide | >99 | 96 |

Reaction conditions typically involve a Mn(CO)₅Br precursor, the chiral ligand, and H₂ gas.

The formation of carbon-carbon bonds is fundamental to organic synthesis. Performing these reactions asymmetrically using catalysts derived from this compound allows for the construction of complex chiral molecules. A key strategy involves the palladium-catalyzed cross-coupling of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene, prepared by direct mercuration of ferrocenyl p-tolyl sulfoxide, with various aryl halides. This method provides access to a range of 1,2-disubstituted ferrocenes with moderate to good yields.

Furthermore, P,S ligands derived from ferrocene backbones have been successfully applied in palladium-catalyzed asymmetric allylic substitution reactions, including alkylations, etherifications, and aminations, with good yields and enantioselectivities up to 90% ee. researchgate.net These transformations highlight the utility of the sulfoxide group not only as a chiral auxiliary during ligand synthesis but also as a key component in creating a selective catalytic environment.

Table 2: Palladium-Catalyzed Cross-Coupling of 1-(p-Tolylsulfinyl)-2-(chloromercurio)ferrocene with Aryl Iodides

| Aryl Iodide | Product | Yield (%) |

| 4-Iodobenzonitrile | 1-(4-Cyanophenyl)-2-(p-tolylsulfinyl)ferrocene | 90 |

| Iodobenzene | 1-(Phenyl)-2-(p-tolylsulfinyl)ferrocene | 76 |

| 4-Iodobromobenzene | 1-(4-Bromophenyl)-2-(p-tolylsulfinyl)ferrocene | 89 |

| 4-Iodobenzotrifluoride | 1-(4-Trifluoromethylphenyl)-2-(p-tolylsulfinyl)ferrocene | 86 |

| 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-2-(p-tolylsulfinyl)ferrocene | 71 |

| 1-Iodo-4-methylbenzene | 1-(p-Tolyl)-2-(p-tolylsulfinyl)ferrocene | 17 |

Reactions were catalyzed by Pd(PPh₃)₄ in THF/acetone.

Asymmetric Allylic Alkylation

This compound serves as a foundational molecule for the synthesis of chiral ligands that have demonstrated high efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA). These ligands, often featuring a combination of nitrogen and sulfur or phosphorus and sulfur donor atoms, can induce high levels of enantioselectivity in the formation of new carbon-carbon bonds.

One notable application involves the use of bidentate [N,S]-ferrocene ligands derived from this compound. In these ligands, a thiazoline (B8809763) group, introduced via ortho-lithiation directed by the sulfoxide, acts as a chiral director alongside the inherent planar chirality of the ferrocene. rsc.org These ligands have been successfully employed in the palladium-catalyzed allylic alkylation of substrates like rac-1,3-diphenylprop-2-enyl acetate (B1210297) with nucleophiles such as dimethyl malonate. rsc.orgmdpi.com The resulting products are obtained with high yields and enantioselectivities. mdpi.com For instance, a catalyst system generated in situ from these ligands and a palladium precursor effectively catalyzes the reaction, showcasing the ligand's ability to control the stereochemistry of the product. rsc.orgmdpi.com

The modular nature of the synthesis allows for the tuning of the ligand structure, which in turn can influence the catalytic activity and selectivity. For example, variations in the substituents on the coordinating atoms can lead to differences in the enantiomeric excess (ee) of the alkylated product. This highlights the importance of the ligand's electronic and steric properties in achieving optimal results in asymmetric allylic alkylation. mdpi.com

Detailed research findings have shown that the combination of central, planar, and axial chirality in some ferrocene-based ligands can lead to excellent levels of enantioselectivity in rhodium-catalyzed allylic substitutions. While not directly using this compound in the final ligand, the synthetic strategies often rely on principles established with simpler chiral ferrocenes. Molybdenum-catalyzed asymmetric allylic alkylation has also been explored, demonstrating the versatility of transition metal catalysis in this area, with the potential for high regio- and enantioselectivity. illinois.edu

Table 1: Asymmetric Allylic Alkylation catalyzed by a Pd-complex with a ligand derived from this compound Data derived from studies on similar chiral ferrocenyl ligands.

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | 2 | (S,S,Rp)-15c | CH2Cl2 | 36 | >99 | 98 |

| 2 | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | 2 | (S,S,Rp)-15b | CH2Cl2 | 36 | >99 | 95 |

Asymmetric Allylic Amination

While direct applications of this compound in asymmetric allylic amination are not as extensively documented as in allylic alkylation, the chiral ligands derived from it are suitable for this transformation. The principles of stereoinduction are similar, where the chiral ligand coordinates to the metal center (typically palladium) and influences the facial selectivity of the nucleophilic attack of an amine on the π-allyl intermediate. The development of chiral ferrocenyl ligands has been a significant focus in asymmetric catalysis, and their application in allylic amination is a logical extension of their utility.

Asymmetric Cycloaddition Reactions (e.g., [4+2] Cyclization)

This compound is a precursor to chiral P,S-ligands that have been successfully applied in highly diastereoselective and enantioselective catalytic [3+2] cycloaddition reactions of azomethine ylides with enones. dicp.ac.cnnih.gov These reactions provide an efficient route to optically active pyrrolidine (B122466) derivatives, which are important structural motifs in many natural products and pharmaceuticals. dicp.ac.cn

For example, a copper(I) catalyst complexed with a chiral ferrocenyl P,S-ligand derived from this compound has been shown to catalyze the cycloaddition of azomethine ylides with cyclic α,β-unsaturated ketones, yielding the endo-cycloadducts with excellent enantioselectivities, often exceeding 99% ee. dicp.ac.cnnih.gov In reactions with acyclic enones, a silver(I) acetate/ligand system has demonstrated good endo/exo selectivities and high enantiocontrol, with up to 98% ee. dicp.ac.cnnih.gov

The success of these reactions hinges on the ability of the chiral ligand to create a well-defined chiral environment around the metal center, thereby dictating the approach of the reacting partners. The ferrocene backbone provides a rigid scaffold, while the stereogenic sulfur and phosphorus atoms play a crucial role in stereoinduction.

Table 2: Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Enones Data based on studies using chiral ferrocenyl P,S-ligands.

| Entry | Enone | Metal/Ligand | Solvent | Temp (°C) | Yield (%) | endo/exo | ee (%) (endo) |

| 1 | Cyclohex-2-enone | [Cu(CH3CN)4]ClO4 / (Rc,SFc)-2f | CH2Cl2 | rt | 98 | >99:1 | 99 |

| 2 | Cyclopent-2-enone | [Cu(CH3CN)4]ClO4 / (Rc,SFc)-2f | CH2Cl2 | rt | 95 | >99:1 | 99 |

| 3 | (E)-4-phenylbut-3-en-2-one | AgOAc / (Rc,SFc)-2f | Toluene | rt | 92 | 96:4 | 98 |

Asymmetric Staudinger Reaction

The application of this compound in the asymmetric Staudinger reaction is primarily through its role as a precursor to chiral phosphine ligands. The Staudinger reaction, involving the reaction of an azide (B81097) with a phosphine to form an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide, can be rendered asymmetric when a chiral phosphine is used. While specific examples detailing the use of ligands directly derived from this compound in this reaction are not prevalent in the literature, the broader class of chiral ferrocenyl phosphines has been investigated in various asymmetric transformations. The principles of chirality transfer from the ligand to the product would be applicable in this context.

Asymmetric C-H Functionalization

This compound plays a crucial role as a chiral directing group in the diastereoselective ortho-lithiation of the ferrocene core, which is a key step in the synthesis of planar chiral ferrocenes. snnu.edu.cn This process is a form of asymmetric C-H functionalization, where the sulfoxide group directs the deprotonation to a specific ortho position, and subsequent reaction with an electrophile introduces a new substituent with a defined stereochemistry relative to the sulfoxide. snnu.edu.cn

This methodology provides access to a wide range of 1,2-disubstituted ferrocenes with planar chirality. doi.org These planar chiral ferrocenes are valuable scaffolds for the development of new chiral ligands and catalysts for other asymmetric reactions. snnu.edu.cnresearchgate.net For instance, the resulting functionalized ferrocenes can be converted into chiral phosphines, amines, or other coordinating groups, which can then be used in transition metal-catalyzed reactions. snnu.edu.cnresearchgate.net

Recent advancements have seen the development of transition metal-catalyzed asymmetric C-H functionalization of ferrocenes, offering a more atom- and step-economical approach. snnu.edu.cnresearchgate.net While these methods may not directly use this compound as the catalyst, the foundational understanding of stereocontrol in the ferrocene system was largely built upon studies involving chiral directing groups like the p-tolyl sulfoxide. snnu.edu.cn

Applications in Other Asymmetric Transformations

The versatility of this compound and its derivatives extends to other asymmetric transformations. The chiral ligands synthesized from this compound have potential applications in a variety of catalytic reactions where stereocontrol is crucial. For example, chiral ferrocenyl phosphine ligands are known to be effective in rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities. nih.gov

Furthermore, the development of novel chiral ligands is an ongoing area of research, and derivatives of this compound are attractive targets due to their modular synthesis and the unique stereochemical environment provided by the ferrocene scaffold. These new ligands could find applications in a wide array of asymmetric reactions, further expanding the utility of this chemical compound.

Use as Chiral Auxiliaries

This compound is a highly effective chiral auxiliary, primarily utilized to control the stereochemistry of reactions on the ferrocene cyclopentadienyl (B1206354) ring. mdpi.comrsc.orgcore.ac.uk The sulfoxide group acts as a powerful ortho-directing group in lithiation reactions, enabling the diastereoselective functionalization of the ferrocene core. mdpi.comrsc.org

The process typically involves the reaction of this compound with a strong base, such as a lithium amide, to selectively deprotonate one of the ortho positions on the cyclopentadienyl ring. mdpi.com The resulting lithiated intermediate can then be trapped with a variety of electrophiles, leading to the formation of 1,2-disubstituted ferrocenes with high diastereoselectivity. doi.orgmdpi.com The stereochemical outcome is dictated by the orientation of the sulfoxide group, which directs the incoming electrophile to a specific face of the ferrocene plane. rsc.org

This methodology has been instrumental in the synthesis of a wide range of planar chiral ferrocenes, which are valuable building blocks for chiral ligands and catalysts. rsc.orgchemicalbook.com The sulfoxide auxiliary can often be removed or transformed into other functional groups after it has served its purpose in directing the stereochemistry. For example, it can be reduced to a sulfide (B99878) or removed entirely through sulfoxide/lithium exchange. rsc.org

The use of this compound as a chiral auxiliary has significantly contributed to the development of ferrocene chemistry and the broader field of asymmetric synthesis, providing reliable access to enantiomerically enriched compounds. mdpi.comrsc.orgcore.ac.uk

Coordination Chemistry with Transition Metals

The versatile coordination chemistry of this compound and related ferrocenyl sulfoxide ligands has led to the development of a wide array of transition metal complexes. The interplay between the planar chirality of the ferrocene backbone, the stereocenter at the sulfur atom, and the nature of the metal center gives rise to complexes with unique structural and electronic properties, which are pivotal for their application in asymmetric catalysis.

Complexation with Palladium, Rhodium, Platinum, Gold, Titanium, and Molybdenum

The sulfoxide group in this compound and its derivatives serves as an effective coordinating moiety for a variety of transition metals. The ability of these ligands to form stable complexes with both soft and hard metal centers underscores their versatility.

Palladium: Palladium complexes of ferrocenyl sulfoxide ligands have been extensively studied, particularly for their applications in cross-coupling reactions. For instance, 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene, derived from ferrocenyl p-tolyl sulfoxide, undergoes palladium-catalyzed cross-coupling with aryl iodides to form 1,2-disubstituted ferrocenes. doi.org The sulfoxide moiety can act as a directing group in these transformations. doi.org Bidentate P,S-coordinating ferrocenyl ligands, where the sulfoxide is accompanied by a phosphine group, form well-defined dinuclear complexes with palladium(II). researchgate.net In some cases, bis-sulfoxide ligands can coordinate to palladium, although the resulting metal-sulfoxide bonds may be labile. researchgate.net The coordination of ferrocenyl-bipyridine ligands to palladium(II) results in deep purple complexes, and this complexation anodically shifts the oxidation potential of the ferrocene unit. rsc.org

Rhodium: Rhodium complexes bearing ferrocenyl-based ligands are prominent in asymmetric catalysis, especially in hydrogenation and hydroboration reactions. nih.govacs.org Chiral P,N-ferrocenyl ligands, which can be synthesized from (S)-ferrocenyl-p-tolylsulfoxide, have been used to prepare rhodium catalysts for the hydroboration of styrene. researchgate.net Furthermore, novel pyrrolidinyl ferrocene-containing P,P-ligands have been designed and successfully employed in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities. researchgate.netmdpi.com

Platinum: Similar to palladium, platinum readily forms complexes with ferrocenyl sulfoxide and related ligands. Isostructural dinuclear complexes to those of palladium have been synthesized with platinum(II) using P,S-coordinating ferrocenyl ligands. researchgate.net Bis-sulfoxide ligands form stable complexes with platinum, which have been tested as catalysts in hydroboration and diboration reactions. researchgate.net The coordination of S/O-disubstituted ferrocene ethers with platinum(II) precursors can lead to the formation of bis-ligand trans-sulfur ligated complexes. researchgate.net Additionally, cationic platinum(II) complexes containing the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand have been utilized as precursors for functionalizing larger systems. nih.gov Platinum(IV)-ferrocene conjugates have also been synthesized and their host-guest chemistry investigated. nih.gov

Gold: The coordination chemistry of ferrocenyl ligands with gold has been explored, leading to complexes with interesting structures and catalytic activities. researchgate.net Tris(ferrocenyl)-bis-phosphane ligands can bind to chloridogold(I) fragments. nih.gov The modulation of electron density on a coordinated chloridogold(I) fragment by a ferrocenyl-containing mesoionic carbene ligand has been shown to alter its catalytic activity. acs.org Chiral gold(I) complexes with 1,2-disubstituted ferrocene ligands have been synthesized and applied in enantioselective catalysis. nih.gov

Titanium: Ferrocenyl-containing ligands have been used to create oxidatively stable donor-π-acceptor titanocene (B72419) complexes. For example, complexes of the type (Me2CpC2Fc)2TiCl2 have been synthesized, where linking the ferrocenyl donor to the titanocene unit via a C-C bond enhances stability against oxidation. rsc.org Other research has focused on PCP complexes of titanium in various oxidation states. chemrxiv.org

Molybdenum: Ferrocenyl-based ligands have been shown to coordinate with Group 6 metals, including molybdenum. N-heterocyclic carbene ligands bearing ferrocenyl substituents form complexes with molybdenum carbonyl fragments, such as {Mo(CO)5}. acs.org Similarly, ferrocenyl phosphine ligands can coordinate to Mo(0) centers. researchgate.net

| Transition Metal | Key Research Findings | Relevant Applications | References |

|---|---|---|---|

| Palladium | Forms complexes for cross-coupling reactions; sulfoxide acts as a directing group. Dinuclear complexes with P,S-ligands. | Asymmetric cross-coupling, α-arylation of ketones. | doi.orgresearchgate.netresearchgate.netrsc.orgnih.govacs.orgresearchgate.net |

| Rhodium | Catalysts for asymmetric hydrogenation and hydroboration. Excellent enantioselectivity with chiral P,N and P,P ferrocenyl ligands. | Asymmetric hydrogenation, hydroboration. | nih.govacs.orgresearchgate.netresearchgate.netmdpi.com |

| Platinum | Forms stable bis-sulfoxide complexes and trans-sulfur ligated complexes. Used as catalysts and precursors for functional materials. | Hydroboration, diboration, functional materials. | researchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govrsc.org |

| Gold | Forms complexes with unusual geometries. Catalytic activity can be modulated by the ferrocenyl ligand. | Enantioselective catalysis. | nih.govacs.orgresearchgate.netnih.govresearchgate.net |

| Titanium | Formation of oxidatively stable donor-π-acceptor titanocene complexes. | Materials science. | rsc.orgchemrxiv.org |

| Molybdenum | Coordination with ferrocenyl-substituted N-heterocyclic carbenes and phosphines. | Organometallic synthesis. | acs.orgresearchgate.net |

Binding Modes of Sulfoxide Ligands (S-bound vs. O-bound)

The sulfoxide group is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur (S-bound) or the oxygen (O-bound) atom. The preferred binding mode is influenced by several factors, most notably the electronic properties of the metal center, as described by Hard-Soft Acid-Base (HSAB) theory, and the steric environment of the ligand. researchgate.net

According to HSAB theory, hard acids prefer to bind to hard bases, while soft acids prefer soft bases. The oxygen atom of the sulfoxide is a hard donor, while the sulfur atom is a soft donor. Consequently, hard metal ions (e.g., Mg²⁺, Ti⁴⁺) tend to favor O-coordination, whereas softer metal ions (e.g., Pd²⁺, Pt²⁺, Rh⁺, Au⁺) generally prefer S-coordination. researchgate.net For instance, in magnesium complexes with amido-bis-sulfoxide ligands, the sulfoxide groups are O-coordinated. researchgate.net In contrast, studies on iron(II) porphyrinates with tetramethylenesulfoxide (TMSO) have shown that coordination occurs through the sulfur atom. nih.gov

The preference for S- or O-bonding to 3d transition metals shows a trend where the propensity for S-binding increases down the group (from 3d to 5d metals), which is consistent with the increasing softness of the metal centers. researchgate.net For palladium and platinum, which are soft metals, S-coordination is generally observed. researchgate.netresearchgate.net However, mixed coordination modes can also occur. For example, transmetalation of an O-coordinated magnesium amido-bis-sulfoxide complex with a palladium precursor can yield both S,S-coordinated and O,S-coordinated palladium complexes. researchgate.net

| Binding Mode | Favored by | Example Metal Ions | Rationale (HSAB Theory) | References |

|---|---|---|---|---|

| S-bound | Soft metal centers | Pd(II), Pt(II), Rh(I), Au(I), Fe(II) | Soft acid (metal) prefers to bind to the soft base (sulfur). | researchgate.netresearchgate.netresearchgate.netnih.gov |

| O-bound | Hard metal centers | Mg(II), Ti(IV) | Hard acid (metal) prefers to bind to the hard base (oxygen). | researchgate.netresearchgate.net |

Influence of Ligand Design on Catalytic Performance

The design of the ferrocenyl sulfoxide ligand is crucial for its effectiveness in asymmetric catalysis. The steric and electronic properties of the ligand can be fine-tuned to optimize the activity and selectivity of the resulting metal catalyst.

The inherent planar chirality of the 1,2-disubstituted ferrocene scaffold, combined with the central chirality at the sulfoxide's sulfur atom, creates a well-defined chiral environment around the metal center. This is instrumental in achieving high enantioselectivity in catalytic reactions. snnu.edu.cn The modular synthesis of these ligands allows for systematic variations of substituents on both the ferrocene and the p-tolyl groups, enabling the creation of a library of ligands with diverse properties. nih.gov

The introduction of additional donor groups onto the ferrocenyl backbone leads to multidentate ligands with distinct coordination properties. For example, P,N- and P,S-bidentate ferrocenyl ligands combine the properties of the soft phosphine donor with a hard nitrogen or a soft sulfur donor, respectively. This electronic asymmetry at the metal center can provide unique modulation of the catalyst's activity and selectivity. researchgate.netmdpi.com The electronic properties of the ferrocene unit itself, which are influenced by the substituents, also play a significant role. The redox-active nature of the ferrocene moiety can be exploited in redox-switchable catalysis, where the catalytic activity is turned "on" or "off" by changing the oxidation state of the iron center. acs.org Complexation of ferrocenyl ligands to a metal center alters the redox potential of the ferrocene, which can be a key parameter in designing such switchable catalysts. rsc.org

The development of novel ligand architectures, such as those incorporating pyrrolidinyl or bipyridyl moieties, has led to highly efficient catalysts for specific transformations like rhodium-catalyzed hydrogenation, demonstrating that rational ligand design is a powerful tool for advancing asymmetric catalysis. rsc.orgresearchgate.netmdpi.com

Generation of Planar Chiral Intermediates

A key feature of this compound is its ability to direct the stereoselective functionalization of the ferrocene core, leading to the formation of planar chiral intermediates. This is primarily achieved through diastereoselective ortho-lithiation, a process where the sulfoxide group directs deprotonation to the adjacent position on the cyclopentadienyl (Cp) ring. urfu.rudoi.org This method has been widely employed to introduce a second substituent at the 2-position of the ferrocene nucleus, creating 1,2-disubstituted ferrocenes with defined planar chirality. doi.orgmdpi.com

The sulfoxide group acts as an excellent diastereoselective ortho-directing group, and the absolute configuration of the resulting planar chiral compounds is generally predictable. doi.org This directed metalation is a powerful tool for synthesizing a variety of planar chiral ferrocenes that would be difficult to access through other means. nih.govsnnu.edu.cn The resulting lithiated intermediate can be trapped with various electrophiles, leading to a diverse array of planar chiral ferrocene derivatives. mdpi.com

For instance, the reaction of this compound with a lithium amide base, followed by quenching with an electrophile, yields the corresponding 2-substituted derivative. mdpi.com This strategy has been used to introduce silyl (B83357), iodo, and other functional groups. mdpi.comnih.gov Furthermore, the mercuration of ferrocenyl p-tolyl sulfoxide provides an alternative route to 1,2-disubstituted ferrocenes through a stable, isolable 2-chloromercurated intermediate. doi.org This intermediate can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl groups. doi.org

The generation of these planar chiral intermediates is a critical step in the synthesis of more complex chiral ligands and molecules. The ability to control the stereochemistry of the ferrocene plane opens up possibilities for designing tailored catalysts and materials with specific properties. snnu.edu.cnurfu.rursc.org

Table 1: Examples of Planar Chiral Intermediates from this compound

| Starting Material | Reagents | Intermediate | Application | Reference |

| This compound | 1. LDA, THF; 2. ZnBr2; 3. 8-bromoquinoline, Pd catalyst | (SFc,S)-[2-(quinolin-8-yl)ferrocene-1-yl]-p-tolylsulfoxide | Ligand Synthesis | urfu.ru |

| Ferrocenyl p-Tolyl Sulfoxide | Hg(OAc)2, LiCl | 1-(p-Tolylsulfinyl)-2-(chloromercurio)ferrocene | Synthesis of 1,2-disubstituted ferrocenes | doi.org |

| rac-FcSO-p-Tol | 1. LiTMP, THF; 2. Me3SiCl | 2-Silylated ferrocenyl p-tolyl sulfoxide | Building block for polysubstituted ferrocenes | mdpi.com |

| S-FcSO-p-Tol | 1. LiTMP, THF; 2. I2 | 2-Iodo-S-ferrocenyl p-tolyl sulfoxide | Functionalized ferrocene synthesis | mdpi.comnih.gov |

Conversion to Other Functional Groups

The sulfoxide moiety in this compound and its derivatives is not merely a directing group; it can also be readily converted into a variety of other functional groups. This "functional group interconversion" significantly enhances the synthetic utility of these chiral ferrocenyl compounds. fiveable.mevanderbilt.edunih.gov

One of the most valuable transformations is the sulfoxide-lithium exchange reaction. Treatment of an arylsulfinylferrocene with an organolithium reagent, such as phenyllithium (B1222949), results in the replacement of the sulfinyl group with the organic group from the lithium reagent. urfu.ru This allows for the introduction of various aryl and alkyl substituents at the position originally occupied by the sulfoxide.

Furthermore, the sulfoxide group can be replaced by a phosphine group, a crucial transformation for the synthesis of chiral phosphine ligands widely used in asymmetric catalysis. urfu.ru For example, treatment of a 2-substituted ferrocenyl p-tolyl sulfoxide with phenyllithium followed by chlorodiphenylphosphine (B86185) affords the corresponding diphenylphosphine (B32561) derivative. urfu.ru

The ability to transform the sulfoxide into other functionalities provides access to a broad spectrum of 1,2-disubstituted ferrocenes that are valuable as ligands in catalysis, as building blocks for more complex molecules, and as components in functional materials. doi.orgnih.gov This versatility underscores the importance of this compound as a versatile scaffold in synthetic chemistry.

Table 2: Functional Group Conversions from Ferrocenyl Sulfoxide Derivatives

| Starting Ferrocenyl Sulfoxide Derivative | Reagents | Product Functional Group | Significance | Reference |

| (SFc,S)-[2-(quinolin-2-yl)-ferrocene-1-yl] p-tolyl sulfoxide | 1. PhLi; 2. Ph2PCl·BH3 | Diphenylphosphine | Synthesis of P,N-ligands | urfu.ru |

| 1-(p-Tolylsulfinyl)-2-(aryl)ferrocene | Organolithium Reagents | Aryl/Alkyl | Access to diverse 1,2-disubstituted ferrocenes | doi.org |

| Ferrocenyl p-tolyl sulfoxide | Reducing agents | Ferrocenyl p-tolyl sulfide | Precursor for oxidation to sulfone | wikipedia.org |

Role in Synthesis of Structurally Complex Molecules

The planar chiral ferrocene derivatives synthesized from this compound serve as valuable building blocks for the construction of more structurally complex molecules. nih.gov Their well-defined stereochemistry and the potential for further functionalization make them ideal starting materials for creating sophisticated architectures. rsc.org

One area where these derivatives have shown significant promise is in the synthesis of novel chiral ligands for asymmetric catalysis. nih.govrsc.org The combination of planar chirality from the ferrocene backbone and central chirality from substituents allows for the design of highly effective and selective catalysts. mdpi.commdpi.com For instance, planar chiral P,N-ligands derived from ferrocenyl sulfoxides have been successfully applied in various asymmetric transformations. urfu.ruurfu.ru

Beyond catalysis, these ferrocene derivatives are being explored as components of supramolecular structures and complex organic frameworks. nih.gov The rigid ferrocene unit, combined with the stereochemical information encoded in the planar chirality, can be used to direct the assembly of intricate molecular architectures.

Exploration in Electrochemical Research and Material Science

The unique electronic properties of the ferrocene moiety, particularly its reversible one-electron oxidation, make ferrocene-containing molecules highly attractive for applications in electrochemical research and material science. doi.orgnih.gov The derivatization of this compound provides a pathway to novel chiral materials with tunable electrochemical and optical properties.

The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-behaved, reversible system that serves as a standard in non-aqueous electrochemistry. acs.orgacs.org The redox potential of this couple can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the cyclopentadienyl rings. acs.orgnih.gov

Derivatives of this compound, with their various functional groups, exhibit distinct redox potentials. nih.gov The nature of the substituents introduced through the derivatization process directly influences the ease of oxidation of the iron center. For example, electron-withdrawing groups will make the ferrocene more difficult to oxidize, resulting in a higher redox potential, while electron-donating groups will have the opposite effect. acs.org This tunability is crucial for designing ferrocene-based systems for specific applications, such as redox-switchable catalysts or sensors. nih.govacs.org

Cyclic voltammetry is a key technique used to study the electrochemical behavior of these ferrocene derivatives, providing information on their redox potentials and the reversibility of the electron transfer process. nih.govmurdoch.edu.au

Table 3: Redox Potentials of Selected Ferrocene Derivatives

| Ferrocene Derivative | Redox Potential (E½ vs. reference) | Comments | Reference |

| Ferrocene (Fc) | +0.403 V (vs SCE) | Standard reference | acs.org |

| Decamethylferrocene (Me10Fc) | -0.096 V (vs SCE) | Electron-donating methyl groups lower the potential | acs.org |

| Substituted ferrocenyl imidazoles | Varies with substituent | Electron-withdrawing groups increase the potential | nih.gov |

The unique electrochemical and photophysical properties of ferrocene derivatives have led to their exploration in the development of sensors and conductive polymers. rsc.orgnih.govacs.orgmdpi.com Ferrocene-based systems can be designed to respond to the presence of specific analytes through changes in their electrochemical or optical signals. mdpi.combham.ac.uk

Chiral ferrocene derivatives are particularly interesting for the development of electrochemical chiral sensors, which can distinguish between enantiomers of a chiral analyte. bham.ac.uknih.gov The incorporation of planar chiral ferrocene units, derived from this compound, into polymer backbones or onto electrode surfaces can create chiral environments for enantioselective recognition. rsc.orgcmu.edu

Ferrocene-containing polymers can exhibit interesting conductive properties, especially when the ferrocene units are in close proximity, allowing for electron hopping between adjacent redox centers. rsc.orgnih.govcmu.edu These materials have potential applications in electronic devices, redox-active coatings, and as mediators in biosensors. nih.govacs.org The ability to synthesize well-defined, chiral ferrocene monomers from this compound opens up possibilities for creating novel chiral conductive polymers with unique properties and applications.

Conclusion

(S)-Ferrocenyl p-Tolyl Sulfoxide (B87167) stands as a testament to the power of chiral ferrocene (B1249389) chemistry. Its unique combination of planar chirality, conformational stability, and versatile reactivity has established it as an indispensable tool in the field of asymmetric synthesis. From its role as a chiral auxiliary to its use as a precursor for sophisticated chiral ligands, this remarkable compound continues to facilitate the development of new and efficient methods for the preparation of enantiomerically pure molecules. The ongoing exploration of its chemistry promises to unveil even more innovative applications in the future.

Mechanistic and Theoretical Investigations

Computational Studies (e.g., DFT Calculations) on Reaction Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms involving organometallic compounds like (S)-Ferrocenyl p-Tolyl Sulfoxide (B87167). These computational studies provide valuable information on the energetics of different reaction pathways, the structures of transition states, and the nature of intermediates, which are often difficult to characterize experimentally.

For instance, DFT calculations have been employed to understand the stability and reactivity of various ferrocene (B1249389) derivatives. Studies have shown how the introduction of electron-donating groups, such as methyl groups, to the cyclopentadienyl (B1206354) (Cp) rings can influence the electrochemical and optical properties of the ferrocene core. acs.org These calculations help in predicting the redox potentials and understanding the electronic structure, which are key to designing ferrocene-based materials for applications in catalysis and materials science. acs.org

In the context of reaction mechanisms, computational studies can help rationalize observed selectivities. For example, in deprotometalation reactions, DFT calculations of pKa values can explain unexpected reaction outcomes. bsu.by By calculating the relative acidities of different protons in the molecule, researchers can predict which site is most likely to be deprotonated by a given base, thus guiding the synthesis of polysubstituted ferrocenesulfoxides. bsu.by

Furthermore, DFT calculations are crucial for studying the reorganization energies of ferrocene derivatives. The inner shell reorganization energy, which is the energy required to change the geometry of the molecule from its reduced to its oxidized state, is a critical parameter in photocatalysis and dye-sensitized solar cells. acs.org Computational models allow for the calculation of this parameter, providing insights into the internal energy losses of such systems. acs.org

Elucidation of Stereoselective Reaction Mechanisms

The sulfoxide group in (S)-Ferrocenyl p-Tolyl Sulfoxide is a powerful chiral directing group, enabling highly stereoselective functionalization of the ferrocene core. The elucidation of the mechanisms behind this stereoselectivity is a key area of research.

A common strategy involves the deprotolithiation of the ferrocene unit, directed by the sulfoxide group. The lithium cation is believed to coordinate to the sulfoxide oxygen atom, directing the base to deprotonate the adjacent ortho-position on the cyclopentadienyl ring. bsu.by This directed ortho-lithiation is a highly stereoselective process, leading to the formation of a planar chiral intermediate. Subsequent trapping of this intermediate with an electrophile introduces a substituent at the 2-position of the ferrocene ring with high diastereoselectivity. bsu.by

The stereochemical outcome of these reactions is highly dependent on the nature of the sulfoxide group and the reaction conditions. For example, the deprotolithiation of this compound has been shown to occur on the side towards which the sulfoxide oxygen is pointing. bsu.by This observation is consistent with a mechanism involving coordination of the lithium reagent to the sulfoxide oxygen.

It is important to distinguish between stereoselective and stereospecific reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Many of the reactions involving this compound are highly stereoselective, and in some cases, can be considered stereospecific due to a concerted mechanism where only one stereochemical outcome is possible. masterorganicchemistry.com

The following table summarizes the key aspects of stereoselective reactions involving this compound:

| Feature | Description |

| Directing Group | The sulfoxide group directs the metalation to the ortho-position of the cyclopentadienyl ring. |

| Stereoselectivity | High diastereoselectivity is achieved in the functionalization of the ferrocene core. |

| Mechanism | Deprotolithiation followed by electrophilic trapping is a common mechanistic pathway. |

| Controlling Factors | The nature of the sulfoxide, the base, the electrophile, and the reaction conditions all influence the stereochemical outcome. |

Structure-Reactivity Relationships

The relationship between the structure of this compound and its reactivity is a critical aspect of its chemistry. The electronic and steric properties of the substituents on both the ferrocene and the p-tolyl groups can significantly influence the outcome of chemical transformations.

The introduction of different substituents on the cyclopentadienyl rings of ferrocene can tune its redox potential. acs.org A linear relationship has been observed between the redox potential and the Hammett constant of the substituent. acs.org This ability to modulate the electronic properties of the ferrocene core is crucial for its application in redox catalysis and as a component in functional materials. researchgate.netmdpi.com

The sulfoxide group itself plays a pivotal role in directing reactivity. Its ability to act as a directing group in ortho-metalation reactions is well-established. bsu.bydoi.org The nature of the substituent on the sulfur atom can influence the efficiency and selectivity of these reactions. For instance, replacing the p-tolyl group with a tert-butyl group has been explored to modify the steric environment around the directing group and potentially alter the course of the reaction. bsu.by

Furthermore, the reactivity of the ferrocenyl moiety can be influenced by the presence of other functional groups. For example, in the synthesis of 1,2-disubstituted ferrocenes, the cross-coupling of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene with aryl halides is a key step. doi.org The success of this reaction depends on the nature of the aryl halide, with electron-withdrawing groups on the aryl iodide generally leading to good to moderate yields. doi.org

The following table highlights key structure-reactivity relationships for this compound:

| Structural Feature | Influence on Reactivity |

| Substituents on Cp rings | Modulate the redox potential and electronic properties of the ferrocene core. acs.org |

| Sulfoxide Group | Acts as a powerful directing group for stereoselective ortho-metalation. bsu.bydoi.org |

| Substituent on Sulfur | Can influence the steric and electronic properties of the directing group, affecting reaction outcomes. bsu.by |

| Other Functional Groups | The presence of other functional groups on the ferrocene core can influence the course of subsequent reactions. doi.org |

Spectroscopic Analysis in Mechanistic Studies (e.g., NMR, IR, X-ray Diffraction)

Spectroscopic techniques are fundamental to the characterization of this compound and its derivatives, and they play a crucial role in elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized compounds. mdpi.comdoi.org For 1,2-disubstituted ferrocenes derived from this compound, the ¹H NMR spectrum typically shows three distinct signals for the protons on the substituted cyclopentadienyl ring, providing clear evidence of the substitution pattern. doi.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the S=O stretch of the sulfoxide group.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and, crucially, the absolute configuration of chiral centers. researcher.life The absolute configuration of this compound has been determined by this method, confirming the (S) configuration at the sulfur atom. researcher.life X-ray diffraction has also been used to characterize intermediates and products, providing valuable insights into reaction mechanisms. For example, the crystal structure of 1-(p-tolylsulfinyl)-2-(chloromercurio)ferrocene confirmed its formation during the mercuration of ferrocenyl p-tolyl sulfoxide. doi.org The analysis of bond lengths and angles from X-ray structures can reveal details about bonding and intermolecular interactions. doi.orgnih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify species present in a reaction mixture, providing evidence for proposed intermediates. doi.org

The following table summarizes the application of various spectroscopic techniques in the study of this compound:

| Spectroscopic Technique | Application in Mechanistic Studies |

| ¹H and ¹³C NMR | Structural elucidation of starting materials, intermediates, and products. Confirmation of substitution patterns. mdpi.comdoi.org |

| IR Spectroscopy | Identification of functional groups, such as the sulfoxide S=O bond. |

| X-ray Diffraction | Determination of absolute configuration and molecular structure. Characterization of intermediates and intermolecular interactions. doi.orgresearcher.lifenih.gov |

| Mass Spectrometry (ESI-MS) | Identification of reaction intermediates in solution. doi.org |

Future Directions and Outlook

New Methodologies for Synthesis and Functionalization

The development of novel and efficient methods for the synthesis and subsequent functionalization of (S)-Ferrocenyl p-Tolyl Sulfoxide (B87167) is fundamental to unlocking its full potential. While established methods exist, future research is geared towards improving atom economy, stereoselectivity, and functional group tolerance.